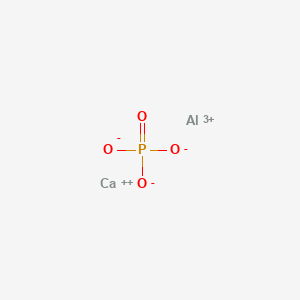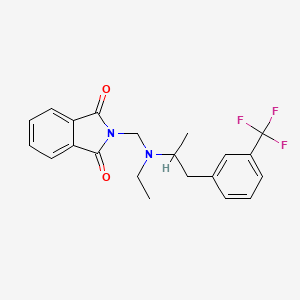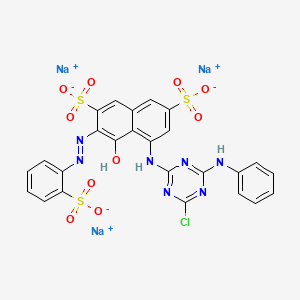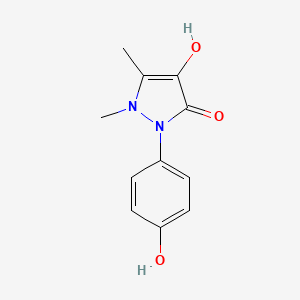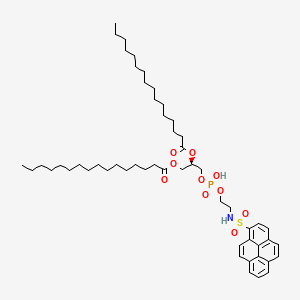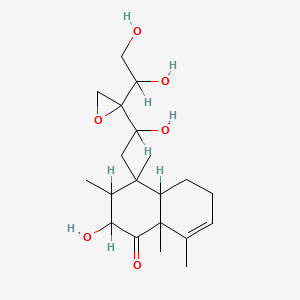
Clorprenaline
Overview
Description
Synthesis Analysis
The synthesis of clorprenaline and its derivatives, particularly focusing on the enantioselective synthesis for medical applications, has been explored. For example, the Ru-catalyzed enantioselective preparation of chiral halohydrins is a notable method, which has implications for the synthesis of this compound with high enantiomeric purity (Lu et al., 2011).
Molecular Structure Analysis
The molecular structure of this compound is crucial for its interaction with β2-adrenergic receptors. Although direct studies on this compound's molecular structure analysis were not found, its effectiveness and interaction mechanisms imply a structure that efficiently binds to these receptors, promoting its agonist effects.
Chemical Reactions and Properties
This compound's stability under various conditions has been extensively studied. It is known to degrade under basic conditions, highlighting its sensitivity to strong bases and the importance of understanding its chemical stability for proper storage and use. Characterization of its degradation products under different conditions provides insight into its chemical behavior and stability profiles (Prajapati & Kothari, 2019).
Physical Properties Analysis
Specific studies detailing the physical properties of this compound, such as melting point, solubility, and crystalline form, were not directly found. However, the development of detection methods and synthesis pathways indirectly suggests that its physical properties are well understood in the context of pharmaceutical formulation and analytical chemistry.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with other substances, pH stability, and interactions with various chemical agents, are critical for its application and detection. For instance, its reactivity under different degradation conditions indicates its chemical sensitivity, which is vital for its storage, handling, and formulation in pharmaceutical applications (Prajapati & Kothari, 2019).
Scientific Research Applications
Stability and Degradation : Prajapati and Kothari (2019) investigated the stability of Clorprenaline hydrochloride (CLOR) under different degradation conditions. They developed a method to identify and characterize its degradation products, crucial for understanding its stability in the presence of oxidizing agents and bases (Prajapati & Kothari, 2019).
Residue Detection in Swine Urine : A study by Peng et al. (2014) developed a rapid, quantitative detection system for CLP residue in swine urine, highlighting its relevance in veterinary drug residue analysis (Peng et al., 2014).
Metabolite Identification : Bi et al. (2015) detected and identified the metabolites of this compound in swine urine using advanced chromatographic techniques, providing insights into its metabolic pathways (Bi et al., 2015).
Immunochromatographic Assays : Jiang et al. (2018) prepared a monoclonal antibody for CLP, facilitating the development of assays for detecting CLP in pig urine samples (Jiang et al., 2018).
Ion Selective Electrodes : Research by Shao Xin-tia (2015) introduced a novel method for determining this compound hydrochloride using a coated carbon PVC membrane electrode (Shao Xin-tia, 2015).
β2-Adrenergic Agonist Detection : Zhang et al. (2016) developed a method for quantitatively detecting β2-adrenergic agonists, including this compound, using fluorescence quenching in an immunochromatographic assay (Zhang et al., 2016).
Synthesis Research : A study by Lu et al. (2011) focused on the enantioselective preparation of chiral halohydrins, including this compound, for treating respiratory disorders (Lu et al., 2011).
Mechanism of Action
Target of Action
Clorprenaline, also known as a β2-adrenergic receptor agonist, primarily targets the β2-adrenergic receptors . These receptors are predominantly found in the lungs, and their activation leads to bronchodilation, making this compound an effective treatment for conditions like bronchial asthma and bronchitis .
Mode of Action
As a β2-adrenergic receptor agonist, this compound binds to these receptors, mimicking the action of epinephrine and norepinephrine, natural compounds in the body. This binding triggers a cascade of biochemical reactions that lead to the relaxation of smooth muscle in the airways, resulting in bronchodilation .
Biochemical Pathways
The activation of β2-adrenergic receptors by this compound stimulates the production of cyclic adenosine monophosphate (cAMP) within the cells. The increased cAMP levels then activate protein kinase A, which inhibits the contraction of smooth muscle cells, leading to bronchodilation . This pathway plays a crucial role in the therapeutic effects of this compound in treating respiratory diseases.
Pharmacokinetics
Therefore, understanding the stability of this compound under various conditions is crucial for its effective use .
Result of Action
The primary molecular and cellular effect of this compound’s action is the relaxation of the bronchial smooth muscle. This results in bronchodilation, which improves airflow and reduces symptoms in conditions like bronchial asthma and bronchitis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the drug is known to be incompatible with strong oxidizing agents and strong bases, which can affect its stability . Therefore, understanding the stability of this compound under various environmental conditions is essential for its effective use .
Safety and Hazards
Clorprenaline should be handled with care. Avoid breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1-(2-chlorophenyl)-2-(propan-2-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)13-7-11(14)9-5-3-4-6-10(9)12/h3-6,8,11,13-14H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMSBSWKLKKXGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5588-22-7 (hydrochloride, monohydrate), 6933-90-0 (hydrochloride) | |
| Record name | Clorprenaline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048316 | |
| Record name | Clorprenaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3811-25-4 | |
| Record name | Clorprenaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3811-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clorprenaline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clorprenaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clorprenaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLORPRENALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W4327W76O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



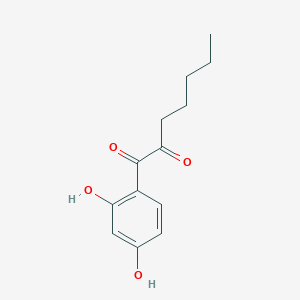
![N-cyclopentyl-2-benzo[e]benzofurancarboxamide](/img/structure/B1201826.png)
![9,10-Dimethoxy-2-(2-pyridinylmethylamino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B1201828.png)
![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B1201829.png)
![(17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13)-tetraen-4-one](/img/structure/B1201831.png)

